

Core Compound: 2,3-Dihydro-7-azaindole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,3-Dihydro-7-azaindole
Cat. No.:	B017877

[Get Quote](#)

2,3-Dihydro-7-azaindole is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry.

Chemical Identification and Properties

Property	Value	Reference(s)
CAS Number	10592-27-5	[1][2]
Synonyms	2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine, 7-Azaindoline	
Molecular Formula	C ₇ H ₈ N ₂	[1]
Molecular Weight	120.15 g/mol	[1]
Appearance	White to Light yellow to Light red powder to crystal	
Solubility	Slightly soluble in water	[2]

The 7-Azaindole Scaffold in Drug Discovery

The 7-azaindole framework is recognized as a "privileged structure" in drug discovery. It is a bioisostere of natural purines and is found in numerous investigational drugs targeting a wide range of diseases, including cancer, viral infections, and autoimmune disorders.[3][4] Its structure is particularly effective as a hinge-binding motif for protein kinases, making it a cornerstone for the development of kinase inhibitors.[5][6]

Biological Activity of 7-Azaindole Derivatives

Derivatives of the 7-azaindole scaffold have demonstrated a wide array of biological activities. They are extensively studied as:

- Kinase Inhibitors: Many 7-azaindole derivatives function as ATP-competitive inhibitors for various kinases, which are crucial in cancer cell signaling.[\[3\]](#)[\[5\]](#) Vemurafenib, an FDA-approved drug for melanoma, features a 7-azaindole core.[\[5\]](#)
- Antiviral Agents: The scaffold is integral to compounds developed as inhibitors for viruses like HIV-1 (specifically as non-nucleoside reverse transcriptase inhibitors) and SARS-CoV-2. [\[4\]](#)[\[7\]](#)
- Anticancer Agents: Beyond kinase inhibition, these compounds exhibit cytotoxic activity against various cancer cell lines and can interfere with processes like angiogenesis.[\[8\]](#)[\[9\]](#)

Quantitative Data: Bioactivity of 7-Azaindole Derivatives

The following table summarizes the bioactivity of selected 7-azaindole derivatives from recent studies.

Compound/Derivative Class	Target/Assay	Measured Activity (EC ₅₀ / IC ₅₀)	Reference(s)
7-Azaindole Derivatives	Anti-HIV-1 Activity (PBM cells)	Submicromolar EC ₅₀ values	[4]
Lead Compound 8	HIV-1 Reverse Transcriptase (RT) Inhibition	IC ₅₀ = 0.73 μM	[4]
Lead Compound 8	K103N Mutant RT Inhibition	IC ₅₀ = 9.2 μM	[4]
Lead Compound 8	Y181C Mutant RT Inhibition	IC ₅₀ = 3.5 μM	[4]
ASM-7 Derivative	SARS-CoV-2 Pseudovirus Inhibition (A549 cells)	EC ₅₀ < 9.08 μM	[7]
7-AID Derivative	DDX3 Helicase Inhibition (HeLa cells)	IC ₅₀ = 16.96 μM/ml	[9]
7-AID Derivative	DDX3 Helicase Inhibition (MCF-7 cells)	IC ₅₀ = 14.12 μM/ml	[9]
7-AID Derivative	DDX3 Helicase Inhibition (MDA MB-231 cells)	IC ₅₀ = 12.69 μM/ml	[9]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below is a representative protocol for the synthesis of a substituted 7-azaindole derivative, based on methodologies for creating inhibitors of the SARS-CoV-2 spike-hACE2 interaction.[7]

General Synthesis of 3-Substituted 5-Bromo-7-Azaindole Intermediates

This procedure outlines a Friedel-Crafts reaction to install a substituent at the C-3 position of the 7-azaindole core.

Materials:

- 5-bromo-7-azaindole
- Substituted aryl chloride (e.g., 4-fluorobenzoyl chloride)
- Aluminum chloride (AlCl_3)
- Dichloromethane (DCM) as solvent
- Nitrogen atmosphere

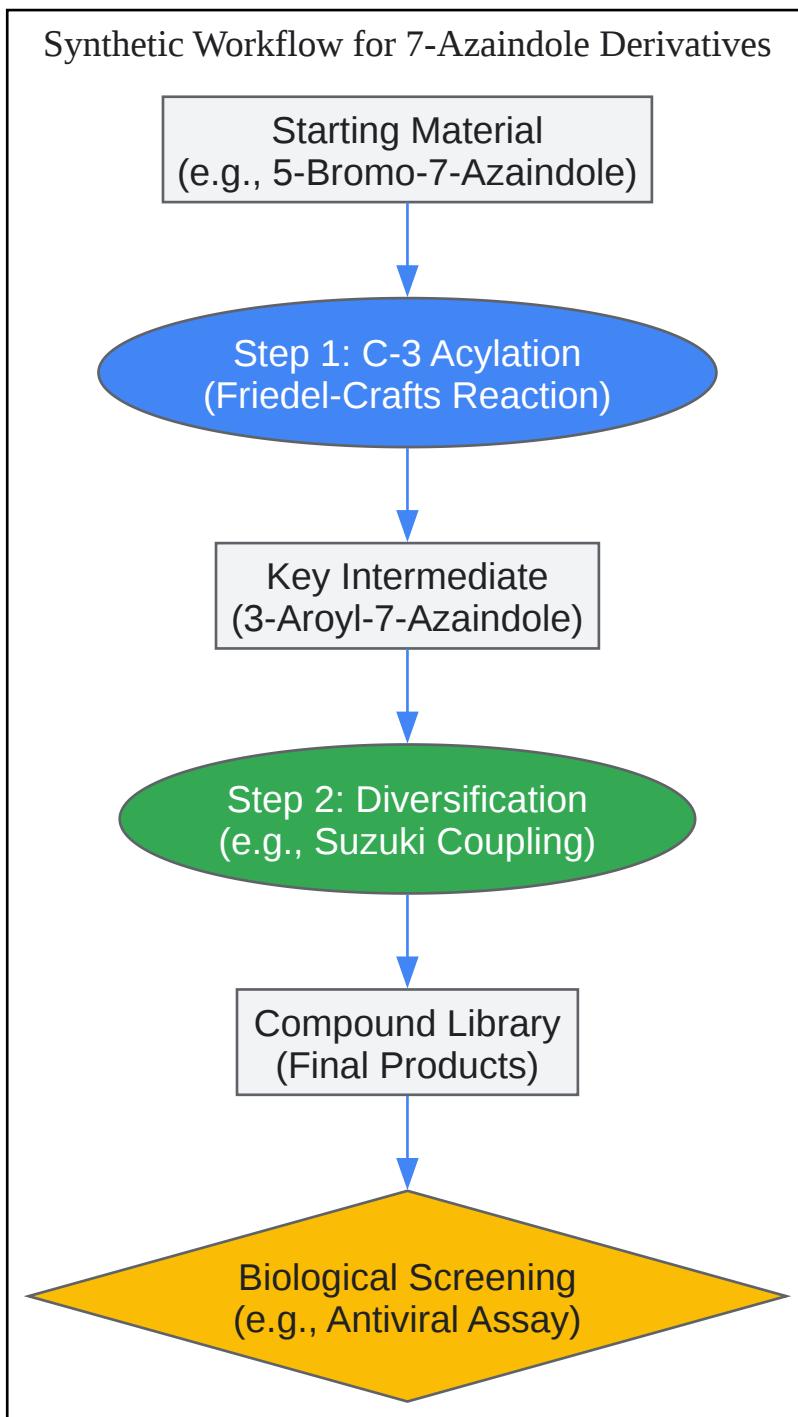
Procedure:

- To a solution of 5-bromo-7-azaindole in anhydrous DCM under a nitrogen atmosphere, add AlCl_3 portion-wise at 0 °C.
- Stir the mixture at room temperature for 30 minutes.
- Add the substituted aryl chloride dropwise to the reaction mixture.
- Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress by TLC.
- Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

This intermediate can then undergo further modifications, such as Suzuki coupling reactions, to generate a library of diverse compounds for biological screening.[7]

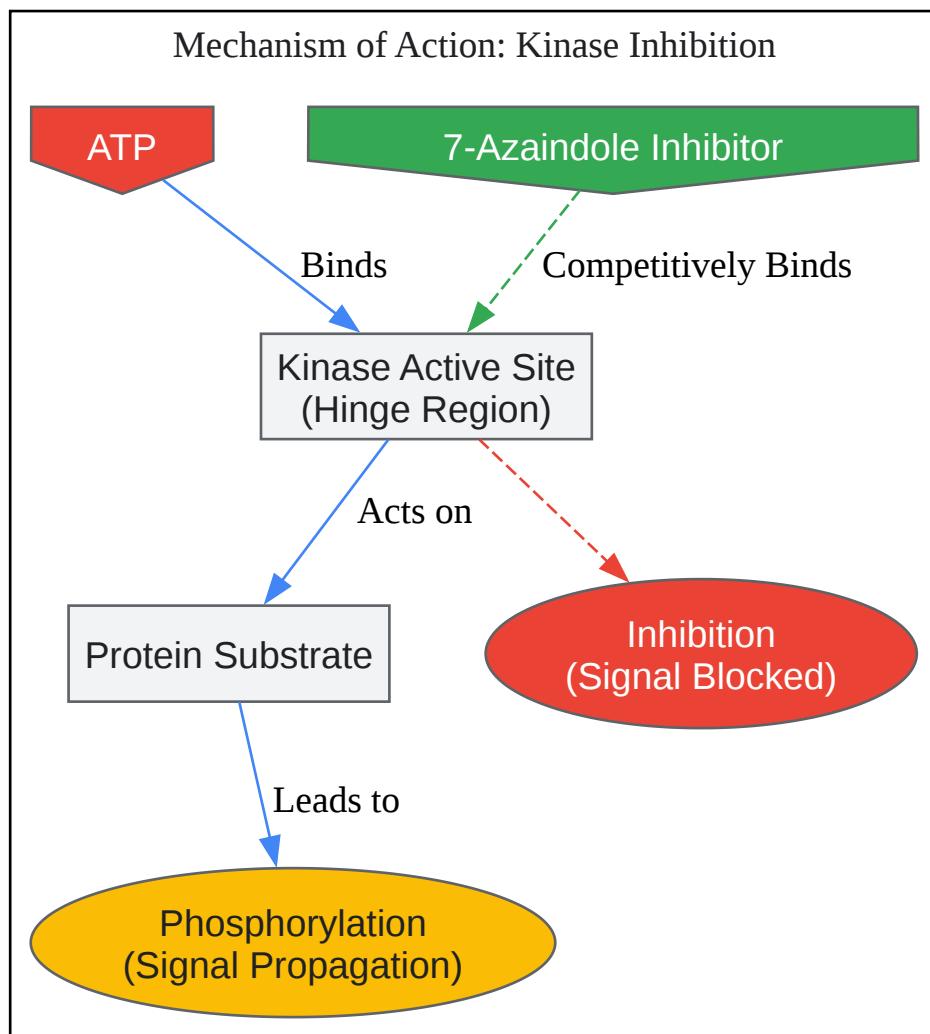
Visualizations: Workflows and Pathways

Diagrams are essential for conceptualizing complex chemical and biological processes.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and screening of 7-azaindole derivatives.

[Click to download full resolution via product page](#)

Caption: Competitive binding of a 7-azaindole inhibitor to a kinase active site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2,3-Dihydro-7-azaindole, 97+% | Fisher Scientific [fishersci.ca]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Core Compound: 2,3-Dihydro-7-azaindole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b017877#cas-number-for-2-3-dihydro-7-azaindole\]](https://www.benchchem.com/product/b017877#cas-number-for-2-3-dihydro-7-azaindole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com